molecular formula C13H12N2O2 B2856208 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one CAS No. 1707562-56-8

3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one

Cat. No.: B2856208
CAS No.: 1707562-56-8
M. Wt: 228.251
InChI Key: YDOHKAQMGUNLPH-UHFFFAOYSA-N
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Description

3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one is an organic compound belonging to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with an acetyl group at the 3-position and a 4-methylphenyl group at the 1-position. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method involves the reaction of 4-methylphenylhydrazine with acetylacetone under acidic conditions to form the desired pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.

    Substitution: The hydrogen atoms on the pyridazinone ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 3-carboxy-1-(4-methylphenyl)pyridazin-4(1H)-one.

    Reduction: Formation of 3-acetyl-1-(4-methylphenyl)dihydropyridazin-4(1H)-one.

    Substitution: Formation of various substituted pyridazinones depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and 4-methylphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-1-phenylpyridazin-4(1H)-one: Lacks the 4-methyl group on the phenyl ring.

    3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    3-acetyl-1-(4-methoxyphenyl)pyridazin-4(1H)-one: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-acetyl-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-3-5-11(6-4-9)15-8-7-12(17)13(14-15)10(2)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOHKAQMGUNLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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